dorsmanin C discovery and isolation from Dorstenia mannii
dorsmanin C discovery and isolation from Dorstenia mannii
An In-depth Technical Guide on the Discovery and Isolation of Dorsmanin C from Dorstenia mannii
Introduction
Dorstenia mannii, a plant species belonging to the Moraceae family, is a rich source of diverse secondary metabolites, particularly prenylated flavonoids.[1] These compounds have garnered significant interest in the scientific community due to their potential therapeutic applications. Phytochemical screening of Dorstenia mannii has revealed the presence of various classes of compounds including alkaloids, saponins, tannins, and flavonoids.[2] This guide provides a comprehensive overview of the discovery, isolation, and characterization of a specific prenylated flavonoid, dorsmanin C, from Dorstenia mannii.
Discovery of Dorsmanin C
Dorsmanin C was first isolated from the aerial parts of Dorstenia mannii.[3] It is part of a larger family of related flavonoid structures, known as dorsmanins, that have been identified in this plant species.[3][4] The discovery and characterization of these compounds have been achieved through various spectroscopic techniques.[3] Dorsmanin C is structurally classified as a flavone.[5]
Physicochemical Properties of Dorsmanin C
The fundamental physicochemical properties of dorsmanin C are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₂O₇ | [5] |
| Molecular Weight | 504.6 g/mol | [5] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxy-8,8-dimethylpyrano[2,3-h]chromen-4-one | [5] |
| PubChem CID | 5472481 | [5] |
Experimental Protocols: Isolation and Purification of Dorsmanin C
The following protocol is a generalized procedure for the isolation and purification of dorsmanin C from the aerial parts of Dorstenia mannii, based on common natural product isolation techniques.
1. Plant Material Collection and Preparation:
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Collect fresh aerial parts (leaves and twigs) of Dorstenia mannii.
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Air-dry the plant material at room temperature for two weeks.
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Grind the dried plant material into a coarse powder.
2. Extraction:
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Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 48 hours.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
3. Fractionation:
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Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
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Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.
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Concentrate each fraction using a rotary evaporator.
4. Chromatographic Purification:
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Subject the ethyl acetate fraction to column chromatography on silica gel.
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Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.
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Collect fractions and monitor by thin-layer chromatography (TLC).
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Combine fractions showing similar TLC profiles.
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Further purify the combined fractions containing dorsmanin C using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., a gradient of methanol and water).
5. Structure Elucidation:
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The structure of the isolated pure compound is elucidated using spectroscopic methods, including:
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Mass Spectrometry (MS) to determine the molecular weight and formula.
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) to determine the chemical structure and stereochemistry.
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Caption: Workflow for the isolation and identification of dorsmanin C.
Biological Activity of Dorsmanin C
Dorsmanin C has been evaluated for its antioxidant properties. The table below summarizes the reported in vitro antioxidant activity.
| Assay | IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | Not specified, but showed concentration-dependent activity | [6] |
Crude extracts of Dorstenia mannii have also demonstrated significant antioxidant potential in various assays.[2]
Potential Signaling Pathways and Future Directions
While the specific signaling pathways modulated by dorsmanin C have not been extensively studied, flavonoids are known to interact with various cellular signaling cascades, making them promising candidates for drug development. One such pathway is the PI3K/AKT pathway, which is crucial in regulating cell proliferation, survival, and apoptosis, and is often dysregulated in cancer.[7]
Further research is warranted to investigate the effects of dorsmanin C on key signaling pathways, such as the PI3K/AKT pathway, to elucidate its mechanism of action and therapeutic potential.
References
- 1. Dorstenia mannii - Wikipedia [en.wikipedia.org]
- 2. PHYTOCHEMICAL SCREENING, EVALUATION OF IN-VITRO ANTIOXIDANT ACTIVITIES AND ACUTE TOXICITY EFFECT OF ORGANIC EXTRACTS OF DORSTENIA MANNII (MORACEAE) | HEALTH SCIENCES AND DISEASE [hsd-fmsb.org]
- 3. Prenylated flavonoids from the aerial parts of Dorstenia mannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dorsmanin C | C30H32O7 | CID 5472481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isorhamnetin Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
